Sulfasalazine

Übersicht

Beschreibung

Sulfasalazin ist ein Medikament, das hauptsächlich zur Behandlung entzündlicher Darmerkrankungen wie Colitis ulcerosa und Morbus Crohn sowie rheumatoider Arthritis eingesetzt wird . Es gehört zur Klasse der Sulfonamide und ist bekannt für seine entzündungshemmenden und immunmodulatorischen Eigenschaften . Sulfasalazin wurde erstmals in den 1940er Jahren eingeführt und ist seitdem ein Grundnahrungsmittel in der Behandlung verschiedener entzündlicher Erkrankungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sulfasalazin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die mit Sulfapyridin und Salicylsäure beginnen. Der Prozess beinhaltet eine Diazotierungsreaktion, gefolgt von einer Kupplungsreaktion . Hier ist eine vereinfachte Darstellung der Synthese:

Diazotierungsreaktion: Sulfapyridin wird in einer wässrigen Lösung gelöst, die Salzsäure und Natriumnitrit enthält, um ein Diazoniumsalz zu bilden.

Kupplungsreaktion: Das Diazoniumsalz wird dann mit Salicylsäure in einer Natriumhydroxidlösung umgesetzt, um Sulfasalazin zu bilden.

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Synthese von Sulfasalazin in ähnlichen Schritten, jedoch in größerem Maßstab. Die Reaktionen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft zu Tabletten oder magensaftresistenten Präparaten verarbeitet, um die Bioverfügbarkeit zu verbessern und gastrointestinale Nebenwirkungen zu reduzieren .

Chemische Reaktionsanalyse

Reaktionstypen

Sulfasalazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation und Reduktion: Sulfasalazin kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere in der Leber, wo es metabolisiert wird.

Substitutionsreaktionen: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile oder Elektrophile.

Häufige Reagenzien und Bedingungen

Hydrolyse: Katalysiert durch bakterielle Enzyme im Dickdarm.

Oxidation: Oft beinhaltet Cytochrom-P450-Enzyme in der Leber.

Reduktion: Kann unter anaeroben Bedingungen im Darm auftreten.

Hauptprodukte, die gebildet werden

Sulfapyridin: Ein aktiver Metabolit mit antibakteriellen Eigenschaften.

5-Aminosalicylsäure: Ein entzündungshemmendes Mittel, das lokal im Dickdarm wirkt.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfasalazine undergoes several types of chemical reactions, including:

Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, particularly in the liver where it is metabolized.

Substitution Reactions: The compound can participate in substitution reactions, especially in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

Hydrolysis: Catalyzed by bacterial enzymes in the colon.

Oxidation: Often involves cytochrome P450 enzymes in the liver.

Reduction: Can occur under anaerobic conditions in the gut.

Major Products Formed

Sulfapyridine: An active metabolite with antibacterial properties.

5-Aminosalicylic Acid: An anti-inflammatory agent that acts locally in the colon.

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis

Sulfasalazine is widely utilized as a first-line treatment for rheumatoid arthritis. It has been shown to reduce disease activity significantly, alleviate symptoms such as joint swelling and pain, and improve overall patient outcomes. Clinical trials have demonstrated that this compound can effectively slow disease progression compared to non-steroidal anti-inflammatory drugs alone .

Case Study:

A multicenter randomized controlled trial conducted in 1998 confirmed the efficacy of this compound in treating active juvenile idiopathic arthritis, showing significant improvements in joint activity scores and patient well-being over a ten-year follow-up period .

Inflammatory Bowel Disease

In the context of inflammatory bowel diseases, this compound serves as a treatment option for both ulcerative colitis and Crohn's disease. Its mechanism involves reducing inflammation in the intestinal mucosa, which is crucial for managing these chronic conditions .

Case Study:

A study highlighted the effectiveness of this compound in achieving remission in patients with moderate to severe ulcerative colitis, demonstrating significant improvement in clinical scores and mucosal healing .

Other Autoimmune Conditions

Recent research has explored the potential off-label uses of this compound in other autoimmune disorders such as psoriasis and alopecia areata. Although preliminary findings are promising, further evidence-based studies are required to validate these applications .

Safety and Adverse Effects

While generally well-tolerated, this compound can cause adverse effects ranging from gastrointestinal disturbances to more severe reactions like hypersensitivity or hepatotoxicity. Regular monitoring is essential to mitigate these risks .

Wirkmechanismus

Sulfasalazine exerts its effects through multiple mechanisms:

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and prostaglandins, reducing inflammation in the colon.

Immunomodulatory Effects: Modulates the immune response by affecting T-cell function and cytokine production.

Antibacterial Activity: The sulfapyridine component has antibacterial properties that help control gut flora.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mesalazin (5-Aminosalicylsäure): Teilt die entzündungshemmenden Eigenschaften, aber es fehlt die Sulfonamidkomponente.

Sulfasalazinderivate: Modifizierte Versionen von Sulfasalazin mit veränderten pharmakokinetischen Eigenschaften.

Einzigartigkeit

Sulfasalazin ist einzigartig aufgrund seiner doppelten Wirkung als entzündungshemmendes und antibakterielles Mittel. Seine Fähigkeit, in zwei aktive Komponenten, Sulfapyridin und 5-Aminosalicylsäure, metabolisiert zu werden, bietet einen vielseitigen Ansatz zur Behandlung entzündlicher Erkrankungen .

Biologische Aktivität

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) that has been extensively studied for its efficacy in managing autoimmune diseases such as rheumatoid arthritis (RA) and inflammatory bowel diseases (IBD). Its unique pharmacological properties arise from its structure, which consists of sulfapyridine and 5-aminosalicylic acid (5-ASA) linked by an azo bond. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

The exact mechanism of action of this compound is complex and not fully understood. However, several key pathways have been identified:

- Inhibition of Inflammatory Mediators : this compound and its metabolites inhibit the synthesis of various inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), leukotrienes, and prostaglandins. This occurs through the blockade of cyclooxygenase (COX) and lipoxygenase pathways, impacting enzymes such as phospholipase A2 and COX-1/COX-2 .

- Immunomodulatory Effects : this compound has been shown to suppress leukocyte accumulation at inflammatory sites and modulate cytokine secretion. Specifically, it inhibits B cell function while sparing T cell function, leading to reduced production of immunoglobulins IgM and IgG .

- Gut-specific Action : As a prodrug, this compound is poorly absorbed in the small intestine. It is metabolized by intestinal bacteria to release 5-ASA, which exerts localized effects in the gastrointestinal tract by scavenging free radicals and preserving mucosal integrity .

Clinical Efficacy

This compound has demonstrated significant clinical efficacy across various studies:

- Rheumatoid Arthritis : A randomized controlled trial involving 80 patients with early RA showed that this compound significantly reduced clinical parameters of disease activity and laboratory features of inflammation compared to placebo . The drug was also associated with a reduction in joint erosions.

- Inflammatory Bowel Disease : In patients with ulcerative colitis and Crohn's disease, this compound has been effective in managing symptoms and maintaining remission. It is particularly beneficial for patients experiencing joint pain related to IBD .

Table 1: Summary of Clinical Studies on this compound

| Study Type | Condition | Sample Size | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | Rheumatoid Arthritis | 80 | Reduced disease activity; fewer joint erosions |

| Multicenter Study | Juvenile Idiopathic Arthritis | 100 | Effective in reducing disease activity |

| Observational Study | Inflammatory Bowel Disease | 150 | Improved symptoms in IBD-related joint pain |

Safety Profile

While this compound is generally well-tolerated, it can cause adverse effects. Notable concerns include:

- Pulmonary Toxicity : Reports indicate that this compound can lead to lung toxicity in some patients, necessitating careful monitoring . Management often involves drug withdrawal and corticosteroid therapy.

- Hypersensitivity Reactions : A case review identified instances of hypersensitivity syndrome associated with this compound use in children with IBD . Symptoms typically manifest within weeks of initiation.

Table 2: Adverse Effects Associated with this compound

| Adverse Effect | Incidence (%) | Management Strategies |

|---|---|---|

| Pulmonary Toxicity | Variable | Drug withdrawal; corticosteroids |

| Hypersensitivity Syndrome | 15 cases reported | Discontinuation; symptomatic treatment |

| Gastrointestinal Disturbances | Common | Supportive care; dose adjustment |

Case Studies

Several case reports highlight the diverse effects of this compound:

- Case of Leukocytoclastic Vasculitis : A patient developed gangrene due to isolated leukocytoclastic vasculitis after starting this compound for RA. This case underscores the need for vigilance regarding rare but serious side effects .

- Hypersensitivity Syndrome in Adolescents : A literature review documented hypersensitivity reactions in adolescents treated with this compound for IBD-related conditions. Most cases resolved upon discontinuation of the drug .

Eigenschaften

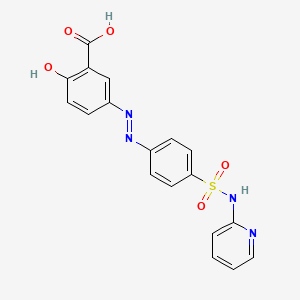

IUPAC Name |

2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEXYHBECQHGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S | |

| Record name | SALICYLAZOSULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021256 | |

| Record name | Sulfasalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Salicylazosulfapyridine appears as odorless yellow or brownish-yellow to orange powder. Tasteless. (NTP, 1992) It is a sulfa drug used as an antibiotic. | |

| Record name | SALICYLAZOSULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Practically insoluble in water, Very slightly soluble in ethanol; practically insoluble in diethyl ether, chloroform, and benzene; soluble in aqueous solution of alkali hydroxides | |

| Record name | SALICYLAZOSULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfasalazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Although the exact mechanism of action of sulfasalazine is not fully understood, it is thought to be mediated through the inhibition of various inflammatory molecules. Research have found that sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase and lipoxygenase pathway. Specific enzymes that were investigated include phospholipase A2, cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX2), and arachidonate 5-lipoxygenase., Sulfonamide combined with an anti-inflammatory drug. Sulfasalazine has little effect and salicylic acid (mesalamine) has anti-inflammatory effects. ... When administered as the combination of salicylic acid and the sulfonamide, sulfapyridine, the salicylic acid is released by colonic bacteria to produce an anti-inflammatory effect. The anti-inflammatory effect is believed to be through antiprostaglandin action, antileukotriene activity, or both., ... The purpose of the present study was to determine whether sulfasalazine therapy affected NF-kappaB activation and the expression of pro-inflammatory cytokines in patients with ulcerative colitis. ... A total of 38 patients with moderate ulcerative colitis were investigated. Twenty-one patients received sulfasalazine. Seventeen patients did not receive any medication. Biopsy specimens were obtained from inflamed mucosa and analyzed for NF-kappaB DNA binding activity, NF-kappaBp65/IkappaBalpha protein expression and the levels of pro-inflammatory cytokine mRNA using electrophoretic mobility shift assay, western blot analysis, immunohistochemical staining and reverse transcription-polymerase chain reaction (RT-PCR) analysis, respectively. Increased activation of NF-kappaB and high levels of the expression of interleukin (IL)-1beta mRNA and IL-8 mRNA were detected in biopsy specimens from patients with ulcerative colitis. Therapeutic administration of sulfasalazine effectively downregulated the activation of NF-kappaB and the expression of IL-1beta mRNA and IL-8 mRNA while IkappaBalpha levels were stable. /The authors concluded that/ the therapeutic benefits for ulcerative colitis of sulfasalazine might at least in part be attributed to its ability to inhibit NF-kappaB activation, resulting in the downregulation of pro-inflammatory cytokine mRNA expression. | |

| Record name | Sulfasalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfasalazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute, brownish-yellow crystals, Light brownish yellow to bright yellow fine powder | |

CAS No. |

599-79-1 | |

| Record name | SALICYLAZOSULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfasalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfasalazine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfasalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfasalazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfasalazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=667219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfasalazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfasalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salazosulfapyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFASALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XC8GUZ6CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfasalazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

464 to 473 °F (decomposes) (NTP, 1992), 220 °C (decomposes) | |

| Record name | SALICYLAZOSULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfasalazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfasalazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.